molecular formula C25H22FN5O3S B10881502 methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10881502
M. Wt: 491.5 g/mol
InChI Key: GSJPVLAOKFWFAW-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a fluoroindole moiety, and a pyrazolone core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Fluoroindole Moiety: The fluoroindole can be synthesized via electrophilic fluorination of an indole precursor.

    Construction of the Pyrazolone Core: This involves the condensation of a hydrazine derivative with an appropriate β-keto ester.

    Coupling Reactions: The final compound is formed by coupling the benzothiazole, fluoroindole, and pyrazolone intermediates under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazolone moieties.

    Reduction: Reduction reactions may target the carbonyl groups within the pyrazolone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole and indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound may serve as a probe to study enzyme interactions, given its potential to bind to various biological targets due to its diverse functional groups.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its structural complexity suggests it might interact with multiple biological pathways.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and indole rings may facilitate binding to hydrophobic pockets, while the pyrazolone core could participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • **Methyl 1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Uniqueness

The uniqueness of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluoro group, in particular, can significantly alter its pharmacokinetic properties and binding affinity to biological targets.

Properties

Molecular Formula

C25H22FN5O3S

Molecular Weight

491.5 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C25H22FN5O3S/c1-14(27-10-9-15-13-28-18-8-7-16(26)11-17(15)18)23-20(12-22(32)34-2)30-31(24(23)33)25-29-19-5-3-4-6-21(19)35-25/h3-8,11,13,28,30H,9-10,12H2,1-2H3

InChI Key

GSJPVLAOKFWFAW-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CNC2=C1C=C(C=C2)F)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CC(=O)OC

Origin of Product

United States

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